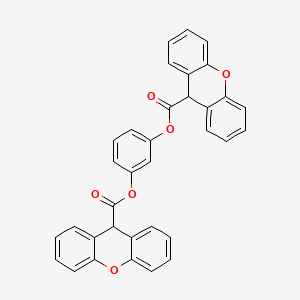
benzene-1,3-diyl bis(9H-xanthene-9-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE is a complex organic compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and are widely used in various scientific fields. This compound features a unique structure with two xanthene moieties connected through a phenyl group, making it an interesting subject for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE typically involves the esterification of xanthene-9-carboxylic acid with 3-(9H-xanthene-9-carbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Aplicaciones Científicas De Investigación
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication process and leading to cell death. Additionally, it can interact with enzymes, altering their activity and affecting metabolic pathways. These interactions contribute to its biological activities and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Xanthene: The parent compound with a simpler structure.
Xanthone: A related compound with a similar tricyclic structure but different functional groups.
Azaxanthone: Contains nitrogen atoms in the aromatic rings, offering different biological activities.
Uniqueness
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE is unique due to its dual xanthene structure connected through a phenyl group. This configuration provides distinct optical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C34H22O6 |
|---|---|
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
[3-(9H-xanthene-9-carbonyloxy)phenyl] 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C34H22O6/c35-33(31-23-12-1-5-16-27(23)39-28-17-6-2-13-24(28)31)37-21-10-9-11-22(20-21)38-34(36)32-25-14-3-7-18-29(25)40-30-19-8-4-15-26(30)32/h1-20,31-32H |
Clave InChI |
WMWOLWIUVSYSDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC(=CC=C4)OC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151429.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)
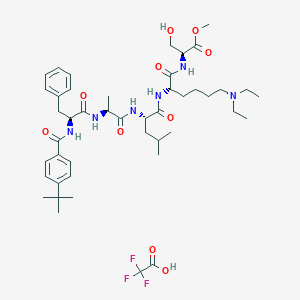
![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
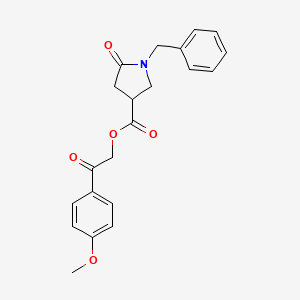
![2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B15151475.png)
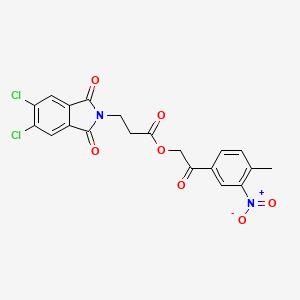
![propyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B15151487.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)
![2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)
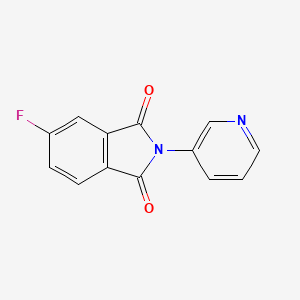
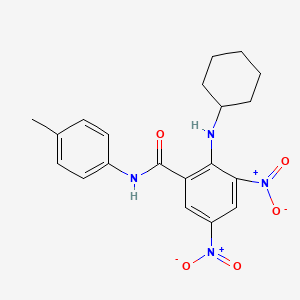
![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
